molecular formula C8H8N2O3S2 B10973075 N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

Cat. No.: B10973075
M. Wt: 244.3 g/mol
InChI Key: WJNBUNQVPIMIBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with oxazole derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using metal-free synthetic routes to minimize costs and environmental impact . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes and substituted oxazoles.

Mechanism of Action

The mechanism of action of N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.

Properties

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-6-5-7(9-13-6)10-15(11,12)8-3-2-4-14-8/h2-5H,1H3,(H,9,10)

InChI Key

WJNBUNQVPIMIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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